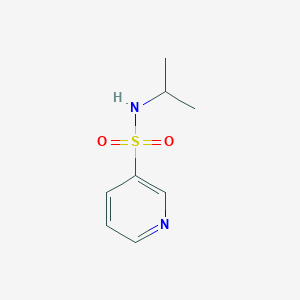

![molecular formula C18H16ClN3O2 B6496947 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide CAS No. 952819-78-2](/img/structure/B6496947.png)

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide” is a derivative of the 1,3,4-oxadiazole moiety. This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Molecular Structure Analysis

The molecular structure of “N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide” is likely to be similar to other 1,3,4-oxadiazole derivatives. The activities of these compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .Aplicaciones Científicas De Investigación

Cytotoxicity and Anticancer Activity

The 1,3,4-oxadiazole scaffold has gained attention for its potential in cancer treatment. Researchers have explored structural modifications to enhance cytotoxicity against malignant cells. These modifications, when combined with the oxadiazole scaffold, selectively interact with nucleic acids, enzymes, and globular proteins. Notably, 1,3,4-oxadiazole derivatives have shown promising results in inhibiting growth factors, enzymes, and kinases, contributing to their antiproliferative effects . For instance, the compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated sensitivity against leukemia, melanoma, colon cancer, and breast cancer cell lines .

Enzyme Inhibition

1,3,4-Oxadiazole derivatives exhibit diverse mechanisms of action by targeting specific enzymes involved in cancer cell proliferation. These include:

Other Medicinal Applications

Beyond cancer, oxadiazoles have been explored for various therapeutic purposes:

Miscellaneous Applications

Oxadiazoles also possess energetic behavior, making them relevant in materials science and other fields .

Direcciones Futuras

The future directions for the research on “N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide” and similar compounds could involve further exploration of their biological activities and mechanisms of action. There is also potential for the development of novel antitubercular agents . Additionally, the therapeutic potential of oxadiazole or furadiazole containing compounds has been highlighted in recent research .

Mecanismo De Acción

Target of Action

Oxadiazole derivatives, to which this compound belongs, have been reported to interact with a variety of biological targets, including enzymes, nucleic acids, and globular proteins .

Mode of Action

Oxadiazole derivatives are known to exhibit their biological activity through a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases . These interactions can lead to changes in cellular processes, contributing to their antiproliferative effects .

Biochemical Pathways

It is known that oxadiazole derivatives can influence a variety of biochemical pathways due to their interactions with different biological targets . These interactions can lead to downstream effects that contribute to their biological activity .

Result of Action

It is known that oxadiazole derivatives can have a variety of effects at the molecular and cellular level due to their interactions with different biological targets . These effects can contribute to their biological activity .

Propiedades

IUPAC Name |

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-11-6-7-13(8-12(11)2)9-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)10-14/h3-8,10H,9H2,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTIXFFHUZJRBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496864.png)

![N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496868.png)

![N-(3-fluorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496869.png)

![N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496875.png)

![N-[(4-fluorophenyl)methyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496878.png)

![2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B6496882.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol](/img/structure/B6496884.png)

![N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496893.png)

![N-(3,4-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496898.png)

![2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6496900.png)

![4-[(3-methylphenyl)amino]oxolan-3-ol](/img/structure/B6496907.png)

![2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6496912.png)